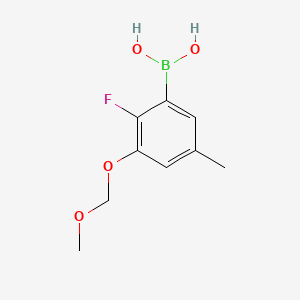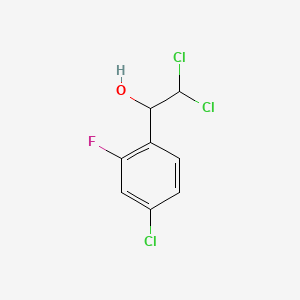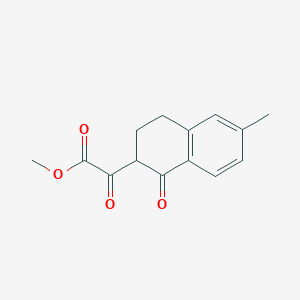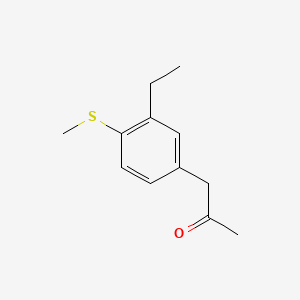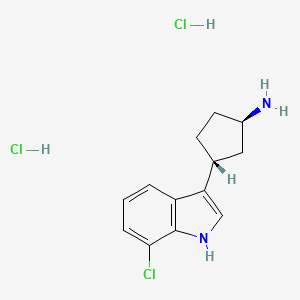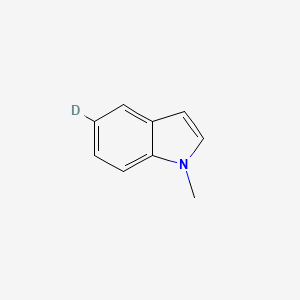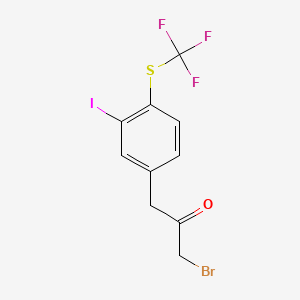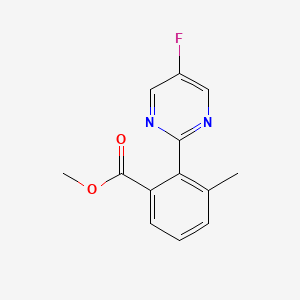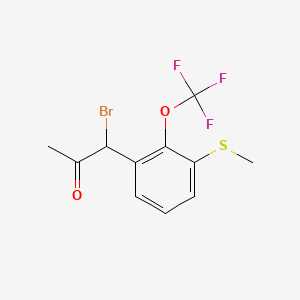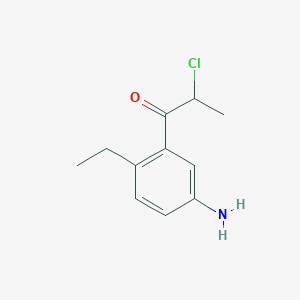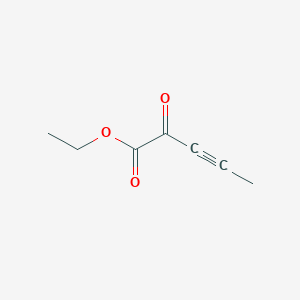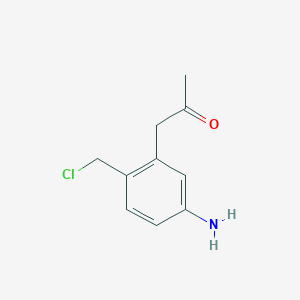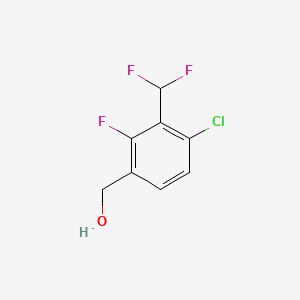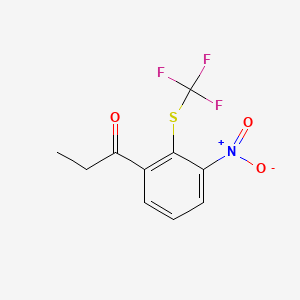
1-(3-Nitro-2-(trifluoromethylthio)phenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Nitro-2-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H8F3NO3S This compound is characterized by the presence of a nitro group, a trifluoromethylthio group, and a propanone moiety attached to a phenyl ring
Méthodes De Préparation
The synthesis of 1-(3-Nitro-2-(trifluoromethylthio)phenyl)propan-1-one typically involves the nitration of a precursor compound followed by the introduction of the trifluoromethylthio group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
1-(3-Nitro-2-(trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethylthio group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Nitro-2-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3-Nitro-2-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The nitro group and trifluoromethylthio group play crucial roles in its reactivity and binding affinity. The pathways involved in its action are still under investigation, with studies focusing on its potential effects on cellular processes and enzyme activity.
Comparaison Avec Des Composés Similaires
1-(3-Nitro-2-(trifluoromethylthio)phenyl)propan-1-one can be compared with similar compounds such as:
- 1-(3-Nitro-2-(trifluoromethylthio)phenyl)propan-2-one
- 1-(2-Nitro-3-(trifluoromethylthio)phenyl)propan-1-one
- 3-Bromo-1-(3-nitro-2-(trifluoromethylthio)phenyl)propan-1-one
These compounds share similar structural features but differ in the position of functional groups or the presence of additional substituents. The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C10H8F3NO3S |
|---|---|
Poids moléculaire |
279.24 g/mol |
Nom IUPAC |
1-[3-nitro-2-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H8F3NO3S/c1-2-8(15)6-4-3-5-7(14(16)17)9(6)18-10(11,12)13/h3-5H,2H2,1H3 |
Clé InChI |
DBHRBSNCXSXMGG-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


